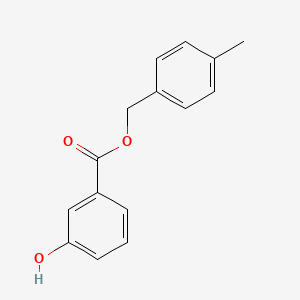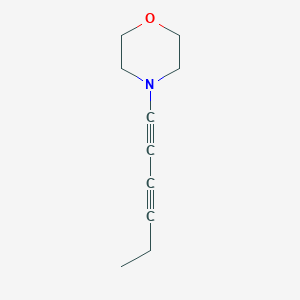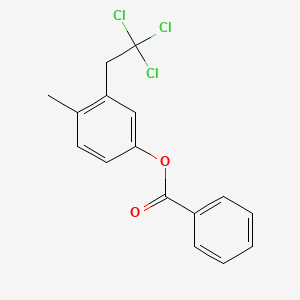![molecular formula C16H17NOS B14365514 N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide CAS No. 90265-93-3](/img/structure/B14365514.png)
N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide is an organic compound with the molecular formula C16H17NOS It is characterized by the presence of a benzamide group attached to a 2-(3-methylsulfanylphenyl)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide typically involves the reaction of benzoyl chloride with 2-(3-methylsulfanylphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- N-benzoyl-2-(3-methylthiophenyl)ethylamine
- 2-(Methylsulfanyl)-N-[3-(methylsulfanyl)phenyl]benzamide
- N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide
Comparison: N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide is unique due to its specific structural features, such as the presence of both a benzamide group and a methylsulfanyl-substituted aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness .
Eigenschaften
CAS-Nummer |
90265-93-3 |
|---|---|
Molekularformel |
C16H17NOS |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
N-[2-(3-methylsulfanylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17NOS/c1-19-15-9-5-6-13(12-15)10-11-17-16(18)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
DQMPPSXPBXWYLN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


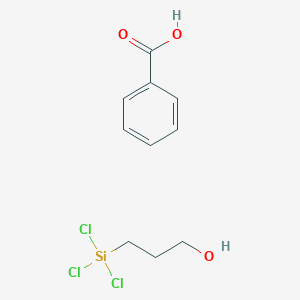
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
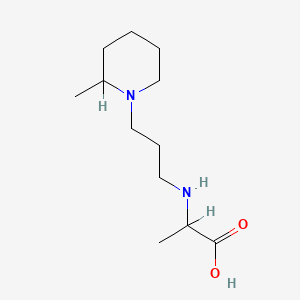
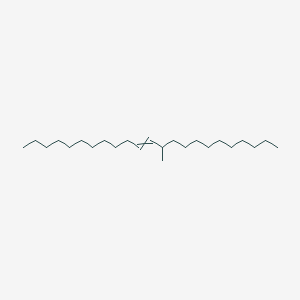

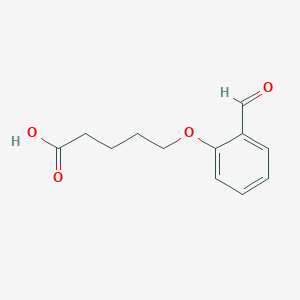
phosphaniumolate](/img/structure/B14365481.png)
